1-(6-methyl-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-methyl-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine carboxamides This compound is characterized by the presence of a benzothiazole ring, a trifluoroethyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-methyl-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzothiazole Ring: Starting with 2-aminothiophenol and an appropriate aldehyde or ketone to form the benzothiazole ring through a cyclization reaction.
Introduction of the Methyl Group: Methylation of the benzothiazole ring at the 6-position using methyl iodide or a similar methylating agent.
Formation of the Azetidine Ring: Synthesis of the azetidine ring via a cyclization reaction involving an appropriate precursor such as an amino alcohol or an amino acid derivative.
Attachment of the Trifluoroethyl Group: Introduction of the trifluoroethyl group through a nucleophilic substitution reaction using a trifluoroethyl halide.
Formation of the Carboxamide Group: Coupling of the azetidine ring with the benzothiazole derivative to form the final carboxamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(6-methyl-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the benzothiazole ring or the azetidine ring under appropriate conditions.
Reduction: Reduction reactions could target the carboxamide group or other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole ring or the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halides, sulfonates, or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Possible applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(6-methyl-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group could enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
1-(6-methyl-1,3-benzothiazol-2-yl)-N-ethylazetidine-3-carboxamide: Similar structure but with an ethyl group instead of a trifluoroethyl group.
1-(6-methyl-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
The presence of the trifluoroethyl group in 1-(6-methyl-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide may confer unique properties such as increased metabolic stability and enhanced binding affinity to certain biological targets compared to similar compounds.
Properties
IUPAC Name |
1-(6-methyl-1,3-benzothiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3OS/c1-8-2-3-10-11(4-8)22-13(19-10)20-5-9(6-20)12(21)18-7-14(15,16)17/h2-4,9H,5-7H2,1H3,(H,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIOCZYPVPKOIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)NCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.